Ipexidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IPEXIDINE is a chemical compound with the molecular formula C28H62N10O8S2 . It is known for its complex structure and significant applications in various fields, including chemistry, biology, and medicine . The compound is often used in research due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IPEXIDINE involves multiple steps, including the reaction of piperazine with propanediylcarbamimidoyl and hexylurea. The reaction conditions typically require controlled temperatures and specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include additional purification steps such as crystallization and chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
IPEXIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
IPEXIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic benefits, including its use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of IPEXIDINE involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
IPEXIDINE is similar to other piperidine derivatives, such as:
- Piperidine
- Piperidinone
- Spiropiperidine
- Condensed piperidine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
69017-89-6 |
---|---|
Molecular Formula |
C26H54N10O2 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea |
InChI |
InChI=1S/C26H54N10O2/c1-3-5-7-9-13-31-25(37)33-23(27)29-15-11-17-35-19-21-36(22-20-35)18-12-16-30-24(28)34-26(38)32-14-10-8-6-4-2/h3-22H2,1-2H3,(H4,27,29,31,33,37)(H4,28,30,32,34,38) |
InChI Key |
OKWNVUAQDQVEOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N |
Canonical SMILES |
CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N |
Key on ui other cas no. |
69017-89-6 |
Synonyms |
1,4-bis(3-(n-hexylcarbamylguanidino)propyl)piperazine dimethanesulfonic acid CK 0569 A CK 569A CKO 569A guanidino propyl piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.